An In-depth Technical Guide to Methyl 4-(4-aminophenoxy)benzoate (CAS: 24477-92-7)
An In-depth Technical Guide to Methyl 4-(4-aminophenoxy)benzoate (CAS: 24477-92-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 4-(4-aminophenoxy)benzoate, a versatile chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document delves into the core chemical properties, synthesis, characterization, and burgeoning applications of this compound, with a particular focus on its utility in polymer chemistry and as a scaffold in medicinal chemistry.
Core Molecular Attributes and Physicochemical Properties
Methyl 4-(4-aminophenoxy)benzoate is a diaryl ether derivative characterized by the presence of an aminophenoxy group attached to a methyl benzoate moiety. This unique structural arrangement of a reactive amine, a cleavable ester, and a stable diaryl ether linkage provides a versatile platform for a variety of chemical transformations.
Table 1: Physicochemical Properties of Methyl 4-(4-aminophenoxy)benzoate
| Property | Value | Source |
| CAS Number | 24477-92-7 | |
| Molecular Formula | C₁₄H₁₃NO₃ | |
| Molecular Weight | 243.26 g/mol | |
| Appearance | Light yellow to light brown solid | |
| Storage Temperature | 2-8°C, protect from light |
Synthesis and Mechanistic Considerations
The primary synthetic challenge in constructing Methyl 4-(4-aminophenoxy)benzoate lies in the formation of the diaryl ether bond. The Ullmann condensation and nucleophilic aromatic substitution are the two most prominent and effective strategies to achieve this transformation.
Ullmann Condensation Approach
The Ullmann condensation is a classic copper-catalyzed reaction for forming carbon-oxygen bonds between an aryl halide and a phenol. In the context of synthesizing Methyl 4-(4-aminophenoxy)benzoate, this involves the coupling of a p-substituted phenol with a p-substituted aryl halide. A plausible and efficient route is the reaction between methyl 4-hydroxybenzoate and 4-bromoaniline in the presence of a copper catalyst and a suitable base. The choice of ligand for the copper catalyst is critical for achieving high yields and selectivity.
Diagram 1: Proposed Ullmann Condensation for Methyl 4-(4-aminophenoxy)benzoate
Caption: Synthetic workflow via Ullmann condensation.
Experimental Protocol: Ullmann Condensation
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To an oven-dried Schlenk tube, add methyl 4-hydroxybenzoate (1.0 equiv), 4-bromoaniline (1.1 equiv), Copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv).
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Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
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Add anhydrous dimethylformamide (DMF) via syringe.
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Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
Nucleophilic Aromatic Substitution (SNAr)
Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed. This approach typically involves the reaction of a phenol with an activated aryl halide (bearing electron-withdrawing groups). For the synthesis of Methyl 4-(4-aminophenoxy)benzoate, one could envision the reaction of the sodium salt of 4-aminophenol with methyl 4-fluorobenzoate. The fluorine atom acts as a good leaving group, and the reaction is facilitated by a polar aprotic solvent.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 4-(4-aminophenoxy)benzoate. A combination of spectroscopic techniques is employed for this purpose.
Table 2: Spectroscopic Data for Methyl 4-(4-aminophenoxy)benzoate
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of both rings, a singlet for the methyl ester protons, and a broad singlet for the amine protons. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the ester, and the aromatic carbons. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), C-O-C stretching (ether), and aromatic C-H stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (243.26 g/mol ). |
Diagram 2: Analytical Workflow for Characterization
Caption: Workflow for purification and characterization.
Applications in Research and Development
The bifunctional nature of Methyl 4-(4-aminophenoxy)benzoate makes it a valuable building block in both polymer chemistry and medicinal chemistry.
Monomer for High-Performance Polymers
The presence of a primary amine and an ester group allows Methyl 4-(4-aminophenoxy)benzoate to be utilized as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides.[1][2] These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in the aerospace and electronics industries.[3] The diaryl ether linkage within the monomer imparts a degree of flexibility to the polymer backbone, which can enhance processability without significantly compromising thermal properties.[2]
The amino group can react with dicarboxylic acids or their derivatives to form amide linkages, leading to the formation of polyamides. Following hydrolysis of the methyl ester to the corresponding carboxylic acid, this monomer can also participate in polyimide synthesis through reaction with diamines.
Scaffold in Medicinal Chemistry
The 4-(4-aminophenoxy)benzoate scaffold is of significant interest in drug discovery. The diaryl ether motif is a common feature in many kinase inhibitors, where it can occupy hydrophobic pockets in the ATP-binding site.[4] The amino group serves as a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds to explore structure-activity relationships (SAR).
Structurally related aminobenzoate derivatives have been investigated as inhibitors for various therapeutic targets. For instance, derivatives of aminobenzoic acid have been synthesized and evaluated as potential anticancer agents, including as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] Furthermore, the broader benzophenone scaffold, which shares structural similarities, is found in numerous molecules with a wide range of biological activities, including anti-inflammatory and anticancer effects.[7] The unique arrangement of functional groups in Methyl 4-(4-aminophenoxy)benzoate makes it a promising starting point for the development of novel therapeutics.
Safety and Handling
Methyl 4-(4-aminophenoxy)benzoate should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 4-(4-aminophenoxy)benzoate is a valuable and versatile chemical intermediate with significant potential in both materials science and pharmaceutical development. Its straightforward synthesis, coupled with the strategic placement of reactive functional groups, allows for its incorporation into a wide array of complex molecules. As research into high-performance polymers and targeted therapeutics continues to advance, the utility of this and structurally related building blocks is expected to grow.
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